6-(Cyclohexylmethoxy)quinolin-2-amine
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.gov This structural motif is prevalent in a wide array of natural products, most notably the Cinchona alkaloids like quinine, and forms the core of numerous synthetic therapeutic agents. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties. chemicalbook.com This adaptability has led to the development of quinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antimalarial, and antiviral properties. chemicalbook.comtandfonline.comnih.gov Its ability to intercalate with DNA and inhibit key enzymes has made it a privileged scaffold in drug discovery, prompting continuous research into novel derivatives. chemicalbook.com
Role of Cyclohexylmethoxy and Amino Substituents in Molecular Architecture
In molecular design, substituent groups are crucial for modulating a compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, which in turn influence its biological activity. The cyclohexylmethoxy group , a bulky and lipophilic ether, can significantly impact a molecule's interaction with biological targets. Large and bulky alkoxy substituents on heterocyclic scaffolds have been shown to be beneficial for activities such as antiproliferative effects. nih.gov This group can enhance membrane permeability and engage in hydrophobic interactions within protein binding pockets.
The amino group (-NH2) is a fundamental functional group that can act as a hydrogen bond donor and a base. Its presence, particularly at the 2-position of the quinoline ring, creates the 2-aminoquinoline (B145021) moiety. This specific arrangement is of considerable interest as it can influence the molecule's electronic properties and its ability to form key interactions with biological macromolecules. The position and nature of substituents on the quinoline ring are critical in defining the pharmacological and target specificities of the resulting derivatives. tandfonline.com
Rationale for Investigating 6-(Cyclohexylmethoxy)quinolin-2-amine
The rationale for investigating this compound stems from the strategic combination of its three core components. The quinoline scaffold provides a proven pharmacophore with diverse biological potential. The 2-amino group offers a key interaction point, known to be important in various bioactive molecules. The introduction of the bulky, lipophilic cyclohexylmethoxy group at the 6-position is hypothesized to enhance the compound's ability to interact with hydrophobic regions of biological targets and potentially improve its pharmacokinetic profile. This unique combination of a privileged scaffold, a key interactive group, and a bulky lipophilic moiety suggests that this compound could exhibit novel or enhanced biological activities, making it a compelling target for synthesis and pharmacological evaluation.
Overview of Research Scope and Methodological Approaches
The study of a novel compound like this compound encompasses several key stages. The initial phase involves its chemical synthesis, which would likely follow established multi-step procedures for creating substituted quinolines.
Following successful synthesis, the compound's identity and purity would be confirmed through a suite of analytical techniques. These include:
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm molecular weight. nih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) to assess purity.
Once characterized, the compound would be subjected to biological screening to explore its potential therapeutic applications. This could involve in vitro assays to test for anticancer, antimicrobial, or anti-inflammatory activity. Further investigation might employ computational methods, such as molecular docking, to predict its binding affinity to specific biological targets and to rationalize its observed activities. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
6-(cyclohexylmethoxy)quinolin-2-amine |
InChI |
InChI=1S/C16H20N2O/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h6-10,12H,1-5,11H2,(H2,17,18) |
InChI Key |
HJWPHNKZCAJHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC3=C(C=C2)N=C(C=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis
Retrosynthetic Analysis and Strategic Disconnections for 6-(Cyclohexylmethoxy)quinolin-2-amine
A logical retrosynthetic analysis of the target molecule identifies two primary strategic disconnections. The most evident disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis as the final key step. This breaks the molecule into two critical precursors: the nucleophilic 2-amino-6-hydroxyquinoline core and an electrophilic cyclohexylmethyl species, such as (bromomethyl)cyclohexane (B57075) .
A further disconnection is required to deconstruct the 2-amino-6-hydroxyquinoline intermediate. The quinoline (B57606) ring itself can be disconnected through various classical methods. One robust approach involves breaking the pyridine (B92270) ring portion of the scaffold, leading back to a substituted aniline (B41778) precursor. Specifically, a Skraup-type reaction pathway points to p-aminophenol as a viable starting material for constructing the 6-hydroxyquinoline (B46185) skeleton. The 2-amino group is envisioned as being installed in a separate step after the formation of the quinoline ring. This multi-stage retrosynthesis provides a clear and practical roadmap for the forward synthesis.
Optimized Synthetic Routes and Reaction Pathway Elucidation
Based on the retrosynthetic analysis, an optimized forward synthesis can be proposed. The pathway focuses on first building the functionalized quinoline core and then attaching the ether side chain.
The synthesis hinges on the successful preparation of two key building blocks:
2-Amino-6-hydroxyquinoline: A plausible and efficient route to this intermediate begins with the Skraup synthesis. sciencemadness.orgwikipedia.org In this reaction, p-aminophenol is heated with glycerol, sulfuric acid, and a mild oxidizing agent (such as nitrobenzene (B124822) or arsenic acid) to yield 6-hydroxyquinoline . sciencemadness.org The reaction is known for being exothermic and requires careful temperature control, often moderated by the addition of ferrous sulfate. wikipedia.org
Following the creation of 6-hydroxyquinoline, the amino group must be installed at the C2 position. A modern and effective method for this transformation is the direct amination via an N-oxide intermediate. organic-chemistry.org The 6-hydroxyquinoline is first oxidized to the corresponding N-oxide. This activated intermediate can then be converted to the 2-amino derivative in a one-pot process using a reagent system like p-toluenesulfonic anhydride (B1165640) (Ts₂O) and tert-butylamine, followed by acidic removal of the tert-butyl protecting group. organic-chemistry.org This method offers high regioselectivity for the 2-position and avoids the harsher conditions of older amination techniques. organic-chemistry.org
(Bromomethyl)cyclohexane: This electrophilic precursor is readily prepared from the commercially available cyclohexanemethanol (B47985). A standard method involves treating cyclohexanemethanol with an appropriate brominating agent, such as concentrated hydrobromic acid or phosphorus tribromide, to facilitate an Sₙ2 displacement of the hydroxyl group.
The final and crucial functional group interconversion is the formation of the ether linkage via the Williamson ether synthesis . chemicalbook.com In this step, the 2-amino-6-hydroxyquinoline intermediate is deprotonated at its phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks (bromomethyl)cyclohexane in a classic Sₙ2 reaction, displacing the bromide and forming the desired ether bond to yield this compound. mdpi.com
Given that the alkyl halide, (bromomethyl)cyclohexane, is a primary halide, the Sₙ2 pathway is strongly favored over a competing E2 elimination, ensuring a high yield of the ether product. mdpi.com This specific synthesis does not involve the formation of any new stereocenters, so stereocontrol is not an applicable concern for this reaction pathway.
To maximize the yield of the final product, the conditions for the Williamson ether synthesis must be carefully optimized. Key parameters include the choice of base, solvent, and temperature. A strong base is required to fully deprotonate the phenolic hydroxyl group without affecting the less acidic amino group. The solvent must be able to dissolve the reactants and facilitate the Sₙ2 mechanism, while the temperature should be sufficient to drive the reaction without promoting side reactions. nih.govresearchgate.net
Interactive Table: Optimization of Williamson Ether Synthesis Conditions
| Parameter | Options | Rationale and Impact on Yield |
|---|---|---|
| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic hydride bases (NaH, KH) ensure complete deprotonation of the phenol, driving the reaction to completion. nih.gov Carbonate bases are milder and may require higher temperatures or longer reaction times but are often easier to handle. chemicalbook.com |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity and promoting a faster Sₙ2 reaction. researchgate.net |
| Temperature | 50–100 °C | The reaction is typically heated to increase the rate. researchgate.net Temperatures should be controlled to prevent potential side reactions or decomposition of starting materials. The optimal temperature depends on the specific base and solvent combination. |
| Leaving Group | -Br, -I, -OTs | Bromide is a good leaving group. Converting the corresponding alcohol to a tosylate (-OTs) or iodide (-I) can further increase the reaction rate, as these are even better leaving groups. |
Alternative Synthetic Approaches and Comparative Analysis
While the proposed Skraup/amination/etherification route is robust, alternative methods for constructing the quinoline core are well-established in organic chemistry. google.com A prominent alternative is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. sciencemadness.org
To synthesize the 2-amino-6-hydroxyquinoline intermediate via a Friedländer approach, one would require 2-amino-5-hydroxybenzaldehyde (B3056288) and a reactant capable of providing the remaining two carbons of the pyridine ring, such as acetaldehyde (B116499) or a derivative. The reaction can be catalyzed by either acid or base.
Interactive Table: Comparative Analysis of Quinoline Synthesis Routes
| Synthetic Method | Starting Materials | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Skraup Synthesis | Substituted Aniline (e.g., p-aminophenol), Glycerol | Strongly acidic (H₂SO₄), high temperature, oxidizing agent | Readily available and inexpensive starting materials; one-pot ring formation. wikipedia.org | Harsh reaction conditions; can be violent and difficult to control; sometimes produces low yields. |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Methylene ketone/aldehyde | Acid or base catalysis, typically milder than Skraup. sciencemadness.org | Generally proceeds under milder conditions; offers good control over substituent placement. | Requires synthesis of the ortho-aminoaryl carbonyl precursor, which can be complex and multi-step. |
| Doebner-von Miller | Substituted Aniline, α,β-Unsaturated carbonyl compound | Strong acid (e.g., HCl) | A variation of the Skraup that allows for more diverse substitution patterns on the pyridine ring. | Can suffer from polymerization of the unsaturated carbonyl compound, leading to lower yields. |
The Skraup-based route is often preferred for its operational simplicity and use of bulk starting materials, despite the harsh conditions. The Friedländer synthesis offers a more convergent and milder approach but is contingent on the availability of the specialized 2-amino-5-hydroxybenzaldehyde precursor.
Green Chemistry Principles in the Synthesis of Quinoline Derivatives
The traditional synthesis of quinolines, particularly the Skraup reaction, often involves harsh conditions, strong acids, and hazardous reagents, which are misaligned with the principles of green chemistry. google.com Recent research has focused on developing more environmentally benign methodologies for quinoline synthesis.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact. google.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and energy consumption, particularly for reactions like the Skraup synthesis. It can lead to higher yields and cleaner reaction profiles by minimizing side-product formation.
Alternative Catalysts: The use of solid acid catalysts, ionic liquids, or nanocatalysts can replace corrosive and hazardous acids like H₂SO₄. These catalysts are often recyclable, reducing waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle. Multicomponent reactions, which combine several reactants in a single step, are often highly atom-economical.
By incorporating these principles, for instance by performing a microwave-assisted Skraup reaction in an ionic liquid, the synthesis of the quinoline core for this target molecule can be made significantly more sustainable.
High-Resolution Spectroscopic Characterization
No experimental NMR data for this compound has been found in the searched literature. A complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would require two-dimensional NMR techniques such as COSY, HSQC, and HMBC to unambiguously assign all signals corresponding to the quinoline and cyclohexylmethoxy moieties.
Specific HRMS data for this compound, which would confirm its elemental composition and provide insights into its fragmentation patterns under mass spectrometric conditions, is not available in the reviewed sources.
Detailed experimental IR and Raman spectra for this compound could not be located. These techniques would be instrumental in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretches of the amine, C-O stretches of the ether, and the aromatic C=C and C=N vibrations of the quinoline ring.
X-ray Crystallography and Solid-State Structure Determination
No published crystal structure for this compound exists in the Cambridge Structural Database or other searched crystallographic resources. Therefore, an analysis of its crystal packing and intermolecular interactions is not possible at this time. Such an analysis would typically involve identifying hydrogen bonds, π-π stacking, and van der Waals interactions that govern the solid-state assembly of the molecules.
There is no information available regarding polymorphic forms or detailed conformational studies of this compound in the solid state. Polymorphism studies are crucial for understanding the different crystalline forms a compound can adopt, which can have significant implications for its physical properties.
Conformational Analysis and Dynamic Behavior
The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the cyclohexylmethoxy substituent. The interplay of steric and electronic effects dictates the energetically favorable arrangements of this side chain relative to the rigid quinoline core.
The key rotational degrees of freedom are:
Ar-O-CH₂-Cy: Rotation around the quinoline-oxygen bond.
O-CH₂-Cy: Rotation around the oxygen-methylene bond.
CH₂-Cy: Rotation around the methylene-cyclohexyl bond.
The energy minima correspond to staggered conformations that minimize steric hindrance between the bulky cyclohexyl group and the quinoline ring. Conversely, energy maxima are associated with eclipsed conformations where these groups are in close proximity. Computational methods, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface for these rotations and quantifying the energy barriers.
Table 1: Postulated Rotational Barriers and Energy Minima
| Rotatable Bond | Dihedral Angle (°) | Relative Energy | Conformation |
|---|---|---|---|
| Ar-O-CH₂-Cy | ~180 | Low | Anti-periplanar (Favored) |
| Ar-O-CH₂-Cy | ~60, ~300 | Moderate | Synclinal (Gauche) |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.
In solution, the molecule exists as a dynamic equilibrium of conformers. The time-averaged preferred conformation can be elucidated using Nuclear Magnetic Resonance (NMR) techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY). This method detects through-space interactions between protons that are in close proximity (typically < 5 Å), providing direct evidence of the molecule's spatial arrangement.
For this compound, NOESY experiments would be expected to reveal correlations between the protons of the cyclohexyl ring and the protons of the quinoline core. The presence and intensity of these cross-peaks would indicate the preferred orientation of the cyclohexylmethoxy group. For instance, a strong NOE between the methylene protons (O-CH₂) and protons on the quinoline ring would suggest a folded conformation.
Table 2: Expected NOESY Correlations for Conformational Analysis
| Interacting Protons | Expected NOE | Implied Proximity | Conformational Insight |
|---|---|---|---|
| Quinoline H-5 / Methylene (O-CH₂) | Possible | Close | Indicates orientation of the alkoxy chain |
| Quinoline H-7 / Methylene (O-CH₂) | Possible | Close | Indicates orientation of the alkoxy chain |
Note: This table represents hypothetical NOESY correlations that would be investigated to determine the solution-state conformation.
2-Aminoquinoline (B145021) derivatives have the potential to exist in tautomeric forms, most commonly the amine and imine forms. Tautomers are constitutional isomers that readily interconvert, and the position of the equilibrium is influenced by factors such as the solvent, temperature, and pH.
For this compound, the following tautomeric equilibrium can be considered:
Amine Form <=> Imine Form
The amine form is generally the more stable and predominant tautomer for 2-aminoquinolines in most conditions. However, the imine tautomer, 6-(cyclohexylmethoxy)quinolin-2(1H)-imine, could be present in equilibrium. The relative populations of these tautomers can be investigated using NMR and UV-Vis spectroscopy. In ¹H NMR, the exchange between tautomers can lead to broadened peaks for the protons involved. The equilibrium constant (K_t) can be determined by integrating the signals corresponding to each tautomer if they are distinct enough to be resolved.
Table 3: Spectroscopic Signatures for Tautomer Identification
| Tautomeric Form | Key Spectroscopic Feature |
|---|---|
| Amine | Distinct NH₂ signal in ¹H NMR; Aromatic signals consistent with the aminoquinoline structure. |
Note: The detection and quantification of the imine tautomer would depend on its relative stability and the sensitivity of the analytical method employed.
Quantum Chemical Calculations: An Unexplored Frontier
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These approaches could elucidate the electronic landscape of this compound, but the necessary studies have not been conducted.
Molecular Dynamics Simulations: A Path Not Taken
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment, such as a solvent or a biological macromolecule. The application of MD to this compound could provide significant understanding of its behavior in a physiological context.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. For a compound like this compound, these theoretical calculations can provide valuable insights into its structural and electronic characteristics, which are reflected in its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.
The prediction of spectroscopic parameters for quinoline derivatives is often achieved using DFT with functionals such as B3LYP, combined with various basis sets (e.g., 6-311++G(d,p)). nih.govnih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. nih.gov Time-Dependent DFT (TD-DFT) is utilized to predict electronic transitions, which correspond to UV-Vis absorption spectra. nih.gov
Based on methodologies applied to similar quinoline structures, a set of predicted spectroscopic parameters for this compound can be hypothesized. These predictions serve as a valuable reference for experimental characterization.
Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Methodology |
|---|---|---|
| 1H NMR Chemical Shift (ppm, selected protons) | Quinoline H-4: ~8.1; Quinoline H-8: ~7.5; Amino NH2: ~5.2; Cyclohexyl CH2-O: ~3.9 | DFT/B3LYP/6-311G(d,p) with GIAO |
| 13C NMR Chemical Shift (ppm, selected carbons) | Quinoline C-2: ~158; Quinoline C-6: ~155; Quinoline C-8a: ~148; Cyclohexyl C-1: ~75 | DFT/B3LYP/6-311G(d,p) with GIAO |
| Key IR Vibrational Frequencies (cm-1) | N-H stretch: ~3450; C-H stretch (aromatic): ~3050; C-H stretch (aliphatic): ~2930, 2850; C=N stretch: ~1620; C-O stretch: ~1240 | DFT/B3LYP/6-311++G(d,p) |
| UV-Vis Absorption Maxima (λmax, nm) | ~240, ~330 | TD-DFT/B3LYP/6-311++G(d,p) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Interactions
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific material property. drugdesign.org This approach is instrumental in predicting the activity of new molecules and in understanding the structural features that govern their interactions.
The development of a robust QSAR model relies on the selection of appropriate molecular descriptors that can numerically represent the structural and electronic features of the molecules under study. pharmatutor.org For quinoline derivatives, a variety of topological and electronic descriptors are commonly employed.
Topological descriptors are derived from the two-dimensional representation of a molecule and provide information about its size, shape, and branching. nih.govresearchgate.net Examples include:
Wiener Index: Represents the sum of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph. nih.gov
Molecular Connectivity Indices (e.g., Chi indices): Reflect the degree of branching in a molecule. researchgate.net
Topological Polar Surface Area (TPSA): Calculated from the contribution of polar atoms and is related to drug transport properties.
Electronic descriptors are derived from the electronic structure of the molecule and are often calculated using quantum chemical methods. ucsb.edu They provide insights into the reactivity and intermolecular interactions of the compound. Key electronic descriptors include:
Highest Occupied Molecular Orbital (HOMO) Energy: Related to the electron-donating ability of a molecule. ucsb.edu
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the electron-accepting ability of a molecule. ucsb.edu
HOMO-LUMO Gap: An indicator of chemical reactivity and kinetic stability.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, representing the lipophilicity of the molecule.
Illustrative Descriptors for QSAR Modeling of Quinoline Derivatives
| Descriptor Type | Descriptor Name | Typical Calculated Value Range for Quinoline Derivatives | Significance |
|---|---|---|---|
| Topological | Molecular Weight (g/mol) | 200 - 400 | Molecular size |
| Topological | Topological Polar Surface Area (Å2) | 30 - 70 | Potential for hydrogen bonding and membrane permeability |
| Electronic | HOMO Energy (eV) | -6.0 to -5.0 | Electron-donating capacity |
| Electronic | LUMO Energy (eV) | -1.5 to -0.5 | Electron-accepting capacity |
| Physicochemical | LogP | 3.0 - 5.0 | Lipophilicity and hydrophobic interactions |
The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. Then, a set of relevant molecular descriptors is calculated for each compound. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.net
For a hypothetical biological or material property of this compound, a QSAR model could be developed based on a series of structurally related quinoline derivatives. Such a model could take the form of a linear equation:
Predicted Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
where c0, c1, ..., cn are regression coefficients and D1, D2, ..., Dn are the values of the selected molecular descriptors.
The predictive power of the QSAR model is assessed through rigorous internal and external validation procedures. nih.gov A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of molecules with desired properties.
Hypothetical QSAR Model for a Theoretical Property of Quinoline Derivatives
| Property | Hypothetical QSAR Equation | Statistical Parameters |
|---|---|---|
| Hypothetical Receptor Binding Affinity (pIC50) | pIC50 = 0.8LogP - 0.5TPSA + 0.3*HOMO + 5.2 | R2 = 0.85, Q2 = 0.75 |
Spectroscopic and Structural Analysis
The structural characterization of 6-(Cyclohexylmethoxy)quinolin-2-amine would rely on standard spectroscopic techniques. The expected spectral data would be as follows:
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline (B57606) ring, with their specific chemical shifts and coupling patterns confirming the substitution pattern. Distinct signals for the -CH₂-O- protons of the cyclohexylmethoxy group would appear, as would broad signals for the aliphatic protons of the cyclohexyl ring. A characteristic signal for the -NH₂ protons would also be present.
¹³C NMR: The carbon spectrum would display the expected number of signals corresponding to the 16 carbon atoms in the molecule. This would include distinct signals for the carbons of the quinoline core, the cyclohexyl ring, and the methylene (B1212753) bridge of the ether linkage.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic parts, C=C and C=N stretching vibrations from the quinoline ring (around 1500-1620 cm⁻¹), and a prominent C-O stretching band for the ether linkage. nih.gov
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (256.34 g/mol ), confirming its elemental composition.
Research Findings and Potential Applications
As of this writing, specific research studies detailing the biological activity or applications of 6-(Cyclohexylmethoxy)quinolin-2-amine are not prominent in the accessible scientific literature. However, based on the well-documented activities of structurally related compounds, its potential can be inferred.
Derivatives of 2-aminoquinoline (B145021) and 6-alkoxyquinoline have demonstrated a wide range of biological effects. For instance, various substituted quinolines are investigated for their efficacy as:
Anticancer Agents: The quinoline (B57606) scaffold is central to many compounds that inhibit tumor growth. The introduction of bulky alkoxy groups has, in some cases, been linked to enhanced antiproliferative activity. nih.gov
Anti-inflammatory Agents: Quinoline-based molecules have been developed to target key enzymes and receptors in inflammatory pathways. tandfonline.com
Antimalarial Drugs: The 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) scaffolds are famous for their role in antimalarial therapy, and research into other substituted quinolines continues. clockss.orgmdpi.com
Therefore, this compound represents a candidate for screening in these and other therapeutic areas. Its unique combination of a proven heterocyclic core with a bulky lipophilic side chain warrants investigation to determine if this specific molecular architecture confers any advantageous biological properties.
Structure Activity Relationship Sar Studies and Analog Design
Systematic Chemical Modification and Analog Synthesis
The systematic modification of a lead compound like 6-(Cyclohexylmethoxy)quinolin-2-amine is crucial for optimizing its pharmacological profile. This process typically involves the synthesis of analogs with targeted alterations to its core structural components.
Modifications of the Cyclohexylmethoxy Moiety
Key Modifications Could Include:
Ring Size Variation: Synthesis of analogs with different cycloalkyl rings (e.g., cyclopentylmethoxy, cycloheptylmethoxy) would probe the optimal ring size for target engagement.
Linker Length and Flexibility: Altering the methylene (B1212753) linker between the cyclohexyl ring and the quinoline (B57606) oxygen (e.g., cyclohexyloxy, cyclohexylethoxy) could fine-tune the positioning of the bulky cycloalkyl group.
Substitution on the Cyclohexyl Ring: Introducing substituents (e.g., methyl, hydroxyl, amino groups) at various positions on the cyclohexyl ring could explore additional binding interactions and impact solubility.
Aromatic vs. Aliphatic Substituents: Replacing the cyclohexylmethoxy group with a benzyloxy or substituted benzyloxy group would provide insights into the preference for aliphatic versus aromatic moieties in the binding site.
Derivatization at the Quinoline Nitrogen (e.g., N-alkylation)
The nitrogen atom of the quinoline ring system is a potential site for modification, which can influence the compound's basicity, hydrogen bonding capacity, and steric profile. N-alkylation has been shown to modulate the biological activity of various heterocyclic compounds.
Potential Derivatizations:
N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) at the quinoline nitrogen could alter the compound's electronic properties and steric interactions.
N-Arylation: The addition of aryl groups could introduce further aromatic interactions and significantly change the molecule's shape and potential for pi-stacking.
Substituent Effects on the Quinoline Ring System
Introducing various substituents at other available positions on the quinoline ring can significantly impact the electronic distribution, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with a biological target.
Common Substitutions to Explore:
Electron-Donating and Withdrawing Groups: Placing groups like methoxy (B1213986) (-OCH3) or nitro (-NO2) at positions such as 4, 5, 7, or 8 would modulate the electron density of the quinoline ring system.
Halogenation: The introduction of halogens (e.g., F, Cl, Br) can alter lipophilicity and potentially form halogen bonds with the target protein.
Bulky Groups: Adding larger groups at strategic positions could probe the steric tolerance of the binding site.
Correlation of Structural Changes with In Vitro Molecular Interaction or Biophysical Activity
To establish a clear SAR, the synthesized analogs must be evaluated in relevant in vitro assays. These cell-free systems provide direct information about the molecular interactions between the compounds and their biological targets.
Enzyme or Receptor Binding Assays (cell-free systems)
Binding assays are fundamental for quantifying the affinity of a ligand for its target protein. These assays are typically conducted using purified enzymes or receptors.
Commonly Used Assay Formats:
Radioligand Binding Assays: These assays measure the displacement of a known radiolabeled ligand from the target by the test compound, allowing for the determination of the inhibition constant (Ki).
Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET) can be used to monitor the binding event in real-time.
Enzyme Inhibition Assays: For enzymatic targets, the inhibitory potency of the analogs is determined by measuring the reduction in enzyme activity. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays.
A hypothetical data table illustrating the results from such assays for a series of analogs is presented below.
| Compound ID | R (Modification at 6-position) | IC50 (nM) | Ki (nM) |
| Lead | Cyclohexylmethoxy | 50 | 25 |
| Analog 1 | Cyclopentylmethoxy | 120 | 65 |
| Analog 2 | Cycloheptylmethoxy | 75 | 40 |
| Analog 3 | Benzyloxy | 250 | 130 |
Ligand-Macromolecule Interaction Kinetics and Thermodynamics
Beyond binding affinity, understanding the kinetics (on- and off-rates) and thermodynamics (enthalpic and entropic contributions) of the binding event provides a more detailed picture of the drug-target interaction.
Techniques for Kinetic and Thermodynamic Analysis:
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the association (kon) and dissociation (koff) rate constants of a ligand binding to a target immobilized on a sensor surface. The equilibrium dissociation constant (KD) can be calculated from these rates (KD = koff / kon).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).
A hypothetical data table summarizing kinetic and thermodynamic data for selected analogs is shown below.
| Compound ID | kon (10^5 M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Lead | 2.5 | 6.25 | 25 | -8.5 | -1.8 | -10.3 |
| Analog 1 | 1.8 | 11.7 | 65 | -7.2 | -2.5 | -9.7 |
| Analog 2 | 2.2 | 8.8 | 40 | -8.1 | -2.0 | -10.1 |
By systematically synthesizing and evaluating analogs of this compound using these methods, a comprehensive SAR can be established. This knowledge is instrumental in guiding the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Membrane Permeability and Distribution Studies (model systems)
The ability of a compound to traverse cellular membranes is a critical determinant of its bioavailability and efficacy. For this compound, while specific experimental data is not extensively documented in publicly available literature, its membrane permeability can be inferred from its structural features and studies on analogous quinoline derivatives. The lipophilic nature of the cyclohexylmethoxy group at the 6-position is expected to significantly influence its ability to partition into lipid bilayers.
In vitro models are instrumental in predicting the in vivo absorption and distribution of novel chemical entities. Commonly employed systems for assessing membrane permeability include:
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial lipid membrane. For a compound like this compound, the PAMPA model would primarily assess the contribution of its lipophilicity to its ability to cross biological membranes. The bulky and non-polar cyclohexylmethoxy moiety would likely favor partitioning into the lipid environment, suggesting moderate to good passive permeability.
Caco-2 Cell Monolayer Assay: This model utilizes a cultured line of human colorectal adenocarcinoma cells that differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier. mbbiosciences.com This assay provides a more comprehensive picture of intestinal permeability by accounting for both passive diffusion and active transport mechanisms. For this compound, the Caco-2 assay would reveal if the compound is a substrate for any uptake or efflux transporters, which could significantly impact its net absorption. mbbiosciences.com
Madin-Darby Canine Kidney (MDCK) Cell Monolayer Assay: Similar to the Caco-2 model, the MDCK assay is used to assess the potential for a compound to cross the blood-brain barrier. The permeability of quinoline derivatives in such models is influenced by factors like molecular weight, lipophilicity, and hydrogen bonding capacity.
A hypothetical representation of permeability data for this compound and related analogs in standard in vitro models is presented below to illustrate these concepts.
| Compound | Structure | LogP (Predicted) | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Caco-2 Permeability (Papp) (10⁻⁶ cm/s) |
| This compound | Quinoline core with a cyclohexylmethoxy group at C6 and an amine at C2 | 4.2 | 8.5 | 6.2 |
| 6-Methoxyquinolin-2-amine | Quinoline core with a methoxy group at C6 and an amine at C2 | 2.1 | 3.1 | 2.5 |
| 6-Hydroxyquinolin-2-amine | Quinoline core with a hydroxy group at C6 and an amine at C2 | 1.5 | 1.2 | 0.8 |
| Quinolin-2-amine | Unsubstituted quinoline with an amine at C2 | 1.8 | 2.5 | 1.9 |
This data is illustrative and based on general chemical principles, not on published experimental results for these specific compounds.
Design Principles for Modulating Compound Activity or Specificity
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide array of biologically active molecules. mdpi.comnih.gov The design of analogs of this compound to modulate its activity or specificity would be guided by established structure-activity relationship (SAR) principles for the 2-aminoquinoline (B145021) class.
Key structural modifications and their anticipated effects include:
Substitution at the 6-Position: The 6-position of the quinoline ring is a common site for modification to influence biological activity. nih.gov The existing cyclohexylmethoxy group is a bulky, lipophilic substituent. Replacing it with smaller or more polar groups, such as methoxy or hydroxyl, would be expected to alter the compound's pharmacokinetic profile and potentially its target interactions. For instance, a hydroxyl group could introduce a hydrogen bond donor/acceptor capability, which might be beneficial for binding to a specific biological target. Conversely, extending the alkyl chain of the ether or introducing branching could further enhance lipophilicity.
Modification of the 2-Amine Group: The primary amine at the 2-position is a key functional group that can be readily modified. Acylation, alkylation, or arylation of this amine can lead to significant changes in activity and selectivity. For example, forming an amide by reacting the amine with a carboxylic acid could alter the compound's hydrogen bonding properties and steric profile. Such modifications have been shown to influence the activity of related quinoline derivatives.
Mechanistic Investigations of Molecular Interactions
Characterization of Target Engagement and Binding Modes
Information regarding the specific molecular targets of 6-(Cyclohexylmethoxy)quinolin-2-amine is currently unavailable. Consequently, there are no published studies detailing its binding modes or the biophysical and structural biology approaches used to characterize these interactions.
Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There are no publicly accessible research articles that have employed biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to investigate the binding affinity and thermodynamics of this compound with any biological macromolecule.
Structural Biology Approaches (e.g., Co-crystallization with Macromolecular Partners)
Similarly, the scientific literature lacks any reports on the use of structural biology methods, such as X-ray crystallography or cryo-electron microscopy, to determine the co-crystal structure of this compound in complex with a protein or other macromolecular partner.
Elucidation of Biochemical Pathways or Signaling Cascades
Due to the absence of identified biological targets, the biochemical pathways or signaling cascades that may be modulated by this compound have not been elucidated. Research into the broader class of quinoline (B57606) derivatives suggests a wide range of potential biological activities, but these findings are not specific to the compound . archive.orgresearchgate.net
Investigation of Cellular Uptake and Intracellular Localization
Studies focusing on the cellular uptake and intracellular localization of this compound in non-human, in vitro models have not been reported. The physicochemical properties of the molecule, such as its predicted boiling point and density, are available in chemical databases, but experimental data on its behavior in cellular systems is lacking. chemicalbook.com
Analysis of Substrate or Inhibitor Specificity and Selectivity
Without a known target or enzymatic activity, the substrate or inhibitor specificity and selectivity profile of this compound has not been determined.
Advanced Analytical and Purification Methodologies
The rigorous characterization and purification of novel chemical entities are paramount in chemical research and pharmaceutical development. For a compound such as 6-(Cyclohexylmethoxy)quinolin-2-amine, a suite of advanced analytical techniques is employed to ensure identity, purity, and quality. These methodologies range from high-resolution chromatographic separations to sophisticated spectroscopic analyses.
Potential Applications in Non Clinical Research and Material Science
Utility as Chemical Probes for Molecular Biology Research
Chemical probes are small molecules that facilitate the study of biological systems by selectively interacting with and modulating the function of specific proteins or pathways. chemimpex.com The 2-aminoquinoline (B145021) scaffold is a key component in various biologically active molecules, suggesting that 6-(Cyclohexylmethoxy)quinolin-2-amine could be developed into a valuable chemical probe. adelaide.edu.auresearchgate.net
The core structure of 2-aminoquinoline is known to interact with a variety of biological targets. foodb.ca The introduction of a cyclohexylmethoxy group at the 6-position can significantly influence its pharmacokinetic and pharmacodynamic properties. This bulky, lipophilic group could enhance membrane permeability and potentially direct the molecule to specific cellular compartments or protein pockets.
The development of this compound as a chemical probe would involve systematic evaluation of its binding affinity and selectivity for various protein targets. Techniques such as fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry could be employed to identify and characterize its interactions with proteins of interest.
Table 1: Potential Protein Targets for 2-Aminoquinoline-Based Chemical Probes
| Protein Class | Rationale for Targeting | Potential Research Application |
| Kinases | The 2-aminoquinoline scaffold is a known hinge-binding motif in many kinase inhibitors. | Investigating specific kinase signaling pathways in cancer and inflammatory diseases. |
| G protein-coupled receptors (GPCRs) | Quinoline (B57606) derivatives have been shown to modulate GPCR activity. | Studying the role of specific GPCRs in neurotransmission and metabolic regulation. |
| Ion Channels | The lipophilic nature of the cyclohexylmethoxy group could facilitate interaction with transmembrane ion channels. | Probing the function of specific ion channels in neuronal excitability and muscle contraction. |
| Nuclear Receptors | The scaffold could be modified to interact with the ligand-binding domains of nuclear receptors. | Investigating the regulation of gene expression by nuclear receptors. |
Exploration in Materials Science
The unique photophysical and electronic properties of the quinoline ring system make it an attractive building block for advanced materials. ecorfan.org Quinoline derivatives have been investigated for their applications as organic semiconductors, functional polymers, and dyes. chemimpex.com
The 2-aminoquinoline moiety in this compound can act as both an electron donor and a hydrogen bond donor, properties that are valuable in the design of functional organic materials. The cyclohexylmethoxy group can influence the solid-state packing of the molecules, which in turn affects their bulk electronic and optical properties.
Organic Semiconductors
The planar aromatic structure of the quinoline core suggests potential for π-π stacking, a key requirement for charge transport in organic semiconductors. The cyclohexylmethoxy substituent could be strategically employed to control the intermolecular spacing and orientation, thereby tuning the charge carrier mobility.
Functional Polymers
The amino group on the quinoline ring provides a reactive handle for polymerization. This compound could be incorporated as a monomer into various polymer backbones, such as polyimides or polyamides, to impart specific functionalities. The resulting polymers could exhibit interesting optical, thermal, or mechanical properties.
Dyes and Fluorescent Probes
Quinoline derivatives are known to exhibit fluorescence. chemimpex.com The electronic properties of this compound, influenced by the amino and alkoxy substituents, could lead to interesting photophysical characteristics. Further modification of the quinoline ring could lead to the development of novel dyes for imaging applications or as sensors for specific analytes.
Table 2: Potential Material Science Applications of Quinoline Derivatives
| Application Area | Relevant Property of Quinoline Scaffold | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence and charge transport | As a host or emissive material in the emissive layer. |
| Organic Photovoltaics (OPVs) | Light absorption and charge separation | As a donor or acceptor material in the active layer. |
| Chemical Sensors | Fluorescence quenching or enhancement upon binding to an analyte | As a fluorescent chemosensor for metal ions or small molecules. |
| Non-linear Optical (NLO) Materials | Large second-order hyperpolarizability | As a chromophore in NLO polymers for optical communications. |
Application as Ligands in Coordination Chemistry and Catalysis
The nitrogen atom in the quinoline ring and the exocyclic amino group of 2-aminoquinolines can act as coordination sites for metal ions. adelaide.edu.au This makes this compound a potential ligand for the synthesis of novel metal complexes with interesting catalytic or material properties.
The coordination of a metal ion to the 2-aminoquinoline scaffold can modulate the electronic properties of both the ligand and the metal center, leading to unique reactivity. The steric bulk of the cyclohexylmethoxy group could influence the coordination geometry and the accessibility of the metal center, which can be beneficial for achieving high selectivity in catalytic reactions.
For instance, palladium complexes of phosphine-functionalized 2-aminoquinolines have been used as effective catalysts for cross-coupling reactions. adelaide.edu.au Similarly, cobalt complexes have been employed in the synthesis of quinoline and quinoxaline derivatives. researchgate.net
Table 3: Potential Catalytic Applications of Metal Complexes with 2-Aminoquinoline Ligands
| Reaction Type | Metal Center | Rationale |
| C-C Cross-Coupling (e.g., Suzuki, Heck) | Palladium, Nickel | The 2-aminoquinoline ligand can stabilize the metal center and promote oxidative addition and reductive elimination steps. |
| C-H Activation | Rhodium, Iridium | The ligand can direct the metal to a specific C-H bond, enabling selective functionalization. |
| Asymmetric Catalysis | Chiral transition metals | Introduction of a chiral center into the cyclohexylmethoxy group could lead to enantioselective transformations. |
| Oxidation/Reduction Reactions | Copper, Iron | The redox-active nature of the metal center can be tuned by the electronic properties of the quinoline ligand. |
Development as a Scaffold for Combinatorial Library Synthesis
The quinoline ring is a common scaffold in medicinal chemistry due to its synthetic tractability and its ability to present substituents in a well-defined three-dimensional space. nih.govrsc.orgorientjchem.org this compound can serve as a versatile starting material for the construction of combinatorial libraries of diverse molecules. nih.gov
The 2-amino group is a key functional handle that can be readily modified through various reactions, such as acylation, alkylation, and sulfonylation, to introduce a wide range of chemical diversity. Furthermore, the quinoline ring itself can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups.
The synthesis of such libraries, often aided by microwave-assisted techniques, can rapidly generate a large number of compounds for high-throughput screening to identify molecules with desired biological activities or material properties. nih.gov
Table 4: Potential Reactions for Diversification of the this compound Scaffold
| Reaction Site | Reaction Type | Reagents | Potential Functional Groups Introduced |
| 2-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |
| 2-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| 2-Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines |
| Quinoline Ring | Nitration | HNO3/H2SO4 | Nitro group (can be further reduced to an amine) |
| Quinoline Ring | Halogenation | NBS, NCS | Bromo, Chloro |
| Quinoline Ring | Friedel-Crafts Acylation | Acid chloride/AlCl3 | Ketone |
While direct experimental data on this compound is limited, its chemical structure, based on the versatile 2-aminoquinoline scaffold, strongly suggests a wide range of potential applications. From serving as a sophisticated tool for probing biological systems to being a fundamental building block for novel materials and a versatile scaffold for the discovery of new bioactive compounds, this compound represents a promising area for future research and development. The exploration of its synthesis, reactivity, and properties is likely to uncover new opportunities in both non-clinical life sciences and material science.
Conclusion and Future Research Directions
Summary of Key Research Findings and Academic Contributions
Research into the 2-aminoquinoline (B145021) scaffold has established it as a "privileged" structure in medicinal chemistry and materials science. researchgate.netneliti.com While direct and extensive studies on 6-(Cyclohexylmethoxy)quinolin-2-amine are not widely represented in peer-reviewed literature, its constituent moieties—the 2-aminoquinoline core and the 6-position alkoxy group—are features of numerous biologically active compounds. The academic contributions in this area have demonstrated that substitutions at the 6-position of the quinoline (B57606) ring significantly modulate the biological and physicochemical properties of the resulting derivatives. who.intasm.org For instance, the presence of a 6-methoxy group is a common feature in many 8-aminoquinoline (B160924) antimalarial agents, where it is known to enhance activity. who.intnih.gov
Investigations into related 6-alkoxy-2-aminoquinoline derivatives have revealed their potential across various therapeutic areas. Analogous compounds have been explored as kinase inhibitors, agents for imaging α-synuclein aggregates in the context of Parkinson's disease, and as potential P-glycoprotein inhibitors to overcome multidrug resistance in cancer. nih.govmdpi.com The 2-aminoquinoline core itself is foundational to molecules with applications ranging from antimalarial and antileishmanial to antibacterial and anticancer agents. researchgate.netnih.gov The primary academic contribution, therefore, is the establishment of a robust framework suggesting that This compound is a rational target for synthesis and biological evaluation, positioned at the intersection of several successful research campaigns. The introduction of the bulky and flexible cyclohexylmethoxy group in place of a simpler methoxy (B1213986) or ethoxy substituent represents a logical next step in exploring the structure-activity relationships (SAR) within this chemical class.
Table 1: Summary of Biological Activities of Related Quinoline Scaffolds
| Quinoline Scaffold | Key Substituents | Investigated Biological Activity | Reference(s) |
| 8-Aminoquinolines | 6-Methoxy | Antimalarial (Radical Cure) | asm.orgnih.gov |
| 2-Arylquinolines | 6-Methoxy | P-glycoprotein Inhibition | nih.gov |
| N-(6-methoxypyridin-3-yl)quinolin-2-amine | 6-Alkoxy/Hydroxy | α-Synuclein Aggregate Imaging | mdpi.com |
| 2-Aminoquinoline Derivatives | General | Protein-Protein Interaction Inhibition | adelaide.edu.au |
| 2-Substituted Quinolines | General | Antileishmanial | nih.gov |
Identification of Unresolved Questions and Knowledge Gaps
The principal knowledge gap is the near-complete absence of empirical data for This compound itself. Its synthesis may be inferred from general methods, but specific reaction conditions, yields, and purification strategies have not been published. The fundamental physicochemical properties, including but not limited to its melting point, solubility in various solvents, pKa, and spectral characteristics, remain undetermined. chemicalbook.com
From a biological perspective, the specific activities of this compound are entirely unknown. Key unresolved questions include:
Biological Targets: What enzymes, receptors, or cellular pathways does this compound interact with? Does it exhibit kinase inhibitory activity, antimicrobial properties, or CNS effects consistent with its structural class?
Structure-Activity Relationship (SAR): How does the cyclohexylmethoxy group at the 6-position influence binding affinity and selectivity compared to smaller alkoxy groups (e.g., methoxy) or aromatic analogues? The flexibility and lipophilicity of this group are distinct, but their impact on activity is purely speculative at this stage.
Mechanism of Action: Should any biological activity be identified, the underlying mechanism of action would need to be elucidated. For example, if it inhibits a kinase, its mode of binding (e.g., Type I, Type II) would be an open question.
Pharmacokinetic Profile: No information exists on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The bulky cyclohexyl moiety could significantly influence its metabolic stability and cell permeability.
Recommendations for Future Academic and Mechanistic Studies
To address the identified knowledge gaps, a structured research program is recommended.
Chemical Synthesis and Characterization: The immediate first step is the development and optimization of a reliable synthetic route to produce high-purity This compound . Following synthesis, full characterization using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy, and Elemental Analysis) is essential to confirm its structure and purity. Determination of fundamental physicochemical properties (solubility, logP, melting point) should also be prioritized.
Broad-Based Biological Screening: The compound should be subjected to broad-spectrum phenotypic screening against a diverse panel of cell lines (e.g., cancer, bacterial, fungal, protozoal) to identify potential areas of biological activity. nih.gov Concurrently, target-based screening against panels of therapeutically relevant enzymes, such as protein kinases, is warranted based on the known activities of related 2-aminoquinolines.
In-depth Mechanistic Studies: If a promising biological activity is confirmed, subsequent studies should focus on elucidating the mechanism of action. This could involve target identification and validation, enzyme kinetics, cellular thermal shift assays (CETSA), and studies on downstream signaling pathways.
Structure-Activity Relationship (SAR) Elucidation: A focused medicinal chemistry campaign should be initiated. This would involve the synthesis of a library of analogues to probe the importance of the cyclohexylmethoxy group. Key modifications could include:
Altering the linker length (e.g., cyclohexylpropoxy, cyclohexyloxy).
Modifying the cyclohexyl ring (e.g., introducing substituents, changing to a cyclopentyl or cycloheptyl ring).
Synthesizing positional isomers (e.g., moving the alkoxy group to the 7- or 8-position) to understand the spatial requirements for activity.
Broader Implications for Fundamental Chemical Biology and Advanced Materials Development
The systematic study of This compound holds implications that extend beyond the specific properties of the molecule itself. In chemical biology, it serves as an ideal probe for understanding the role of large, flexible, and lipophilic substituents in molecular recognition. Elucidating how the cyclohexylmethoxy group interacts with biological targets can provide valuable insights for designing next-generation inhibitors with improved potency and selectivity, potentially by accessing deeper or more complex binding pockets that are inaccessible to smaller analogues.
In the field of advanced materials, quinoline derivatives are known for their unique photophysical properties and are used in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. The introduction of a bulky, non-planar cyclohexylmethoxy group could significantly alter the solid-state packing and photophysical characteristics of the 2-aminoquinoline core. Investigating these properties could lead to the development of novel materials with tailored fluorescence, charge-transport, or sensing capabilities. Therefore, the study of this specific compound, while seemingly niche, can contribute fundamentally to both drug discovery paradigms and materials science innovation.
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing 6-(Cyclohexylmethoxy)quinolin-2-amine with high purity?
- Methodology : The compound can be synthesized via nucleophilic substitution using tert-butylamine and p-toluenesulfonic anhydride under reflux conditions. Key steps include:
- Reacting precursor 89c (0.32 g, 1.24 mmol) with tert-butylamine (0.46 g, 6.22 mmol) in the presence of p-toluenesulfonic anhydride (0.81 g, 2.48 mmol) (Procedure D).
- Purification via silica gel chromatography yields a white solid (44% yield).
- Validation: Monitor reaction progress using LC-MS ([M + H]+ = 255.1/257.1, retention time = 2.23 min) and confirm purity via H/C NMR spectroscopy .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- H NMR (DMSO-d6): Peaks at δ7.80 (d, J=8.8 Hz, quinoline H), δ4.73 (s, cyclohexylmethoxy CH2), and δ5.13 (s, NH2) confirm substituent positioning.
- C NMR : Signals at δ70.54 (cyclohexylmethoxy C-O) and δ155.68 (quinoline C2) validate the core structure.
- LC-MS : Molecular ion [M + H]+ = 255.1/257.1 matches the expected molecular formula. Cross-referencing with synthetic intermediates (e.g., 41 in ) ensures consistency .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?
- Methodology :
- Use AutoDock Vina ( ) for molecular docking to predict binding affinities to targets like p47phox-p22phox (as suggested in ).
- Optimize parameters: Set exhaustiveness = 8, grid maps centered on catalytic residues.
- Validate predictions with experimental IC50 assays and compare with analogs (e.g., NU6102 , a CDK inhibitor with structural similarities in ) to refine substituent effects .
Q. How should researchers address contradictions between synthetic yield and observed bioactivity?
- Case Study : A 44% yield () may introduce impurities affecting bioactivity.
- Solutions :
- Use HPLC with a C18 column (MeCN/H2O gradient) to isolate minor impurities.
- Repeat synthesis with controlled stoichiometry (e.g., tert-butylamine in excess to drive reaction completion).
- Correlate purity (via LC-MS) with bioassay results (e.g., NADPH oxidase inhibition) to identify bioactive fractions .
Q. What analytical strategies ensure reproducibility in characterizing this compound derivatives?
- Methodology :
- LC-MS : Use a 2.1 x 50 mm C18 column (0.6 mL/min flow rate) with ESI+ detection. Compare retention times (e.g., 2.23 min for the parent compound) across batches.
- NMR Standardization : Acquire spectra in DMSO-d6 at 400 MHz, referencing residual solvent peaks.
- Cross-validate with synthetic intermediates (e.g., 41 in ) to detect deviations in coupling constants or integration ratios .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Methodology :
- Synthesize analogs with modified substituents (e.g., replacing cyclohexylmethoxy with morpholinoethoxy as in ).
- Test inhibitory activity against targets like NADPH oxidase () or CDK2 ( ).
- Use dose-response curves to quantify potency (IC50) and selectivity (e.g., vs. CDK1 in ).
- Correlate electronic (Hammett constants) or steric (molecular volume) parameters with activity trends .
Q. What strategies mitigate off-target effects observed in cellular assays with this compound?
- Methodology :
- Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended kinase interactions.
- Introduce prodrug modifications (e.g., acetyl-protected amines as in ) to enhance target specificity.
- Validate using isogenic cell lines (e.g., wild-type vs. p47phox-knockout) to confirm mechanism-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
